molecular formula C16H13NO2S B13710850 5-Benzyl-3-phenyl-1,3-thiazolidine-2,4-dione CAS No. 618396-02-4

5-Benzyl-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B13710850
CAS No.: 618396-02-4
M. Wt: 283.3 g/mol
InChI Key: YBASYDYUUWVFFT-UHFFFAOYSA-N
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Description

5-Benzyl-3-phenylthiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family. This compound features a five-membered ring containing both sulfur and nitrogen atoms, along with two carbonyl groups at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-3-phenylthiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with benzyl and phenyl substituents. One common method is the condensation reaction between thiazolidine-2,4-dione and benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-3-phenylthiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Benzyl-3-phenylthiazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through the activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This receptor is involved in the regulation of glucose and lipid metabolism. By activating PPAR-γ, 5-Benzyl-3-phenylthiazolidine-2,4-dione enhances insulin sensitivity and promotes the uptake of glucose by cells. This mechanism is similar to that of other thiazolidinediones used in the treatment of type 2 diabetes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-3-phenylthiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

5-Benzyl-3-phenyl-1,3-thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione (TZD) class, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H15N1O2SC_{16}H_{15}N_{1}O_{2}S, with a molecular weight of approximately 285.36 g/mol. The structure features a thiazolidine ring with phenyl and benzyl substituents, contributing to its unique properties.

Property Value
Molecular FormulaC₁₆H₁₅N₁O₂S
Molecular Weight285.36 g/mol
IUPAC NameThis compound
CAS Number618396-02-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Mitochondrial Function : Research indicates that derivatives of thiazolidinediones can influence mitochondrial respiration. For instance, studies comparing various TZDs showed that certain derivatives significantly inhibited mitochondrial pyruvate carrier (MPC) activity, leading to altered metabolic states in model organisms like Drosophila melanogaster .
  • Antiproliferative Effects : The compound exhibits antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that modifications at the 5-position of the thiazolidinedione ring enhance cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia) .
  • Induction of Apoptosis : Thiazolidinedione derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and differentiation .

Case Study: Anticancer Activity

A study synthesized several derivatives of thiazolidinediones and evaluated their anticancer properties. Among these, 5-benzylidene derivatives displayed significant inhibitory effects on tumor cell proliferation. Notably, compounds like 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione were highlighted for their ability to reverse the effects of high-fat diets on longevity in Drosophila, suggesting potential metabolic benefits alongside anticancer properties .

Table: Summary of Anticancer Activities

Compound Cell Line IC50 (µM) Mechanism
5-Benzylidene thiazolidine-2,4-dioneMCF-7<10Induction of apoptosis
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dioneK562<15Cell cycle arrest
5-Benzyl-3-phenylthiazolidineA549<20Differentiation

Other Biological Activities

Beyond anticancer effects, thiazolidinediones have been studied for their potential in managing metabolic disorders such as diabetes. They are known to enhance insulin sensitivity and may play a role in modulating inflammatory pathways associated with metabolic syndrome .

Properties

CAS No.

618396-02-4

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

5-benzyl-3-phenyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H13NO2S/c18-15-14(11-12-7-3-1-4-8-12)20-16(19)17(15)13-9-5-2-6-10-13/h1-10,14H,11H2

InChI Key

YBASYDYUUWVFFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N(C(=O)S2)C3=CC=CC=C3

solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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